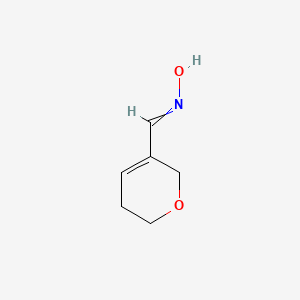
5,6-Dihydro-2h-pyran-3-carboxaldehyde oxime
Overview
Description
5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime is an organic compound with the molecular formula C6H9NO2 It is a derivative of 5,6-dihydro-2H-pyran-3-carboxaldehyde, where the aldehyde group is converted to an oxime
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-2H-pyran-3-carboxaldehyde oxime typically involves the reaction of 5,6-dihydro-2H-pyran-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5,6-dihydro-2H-pyran-3-carboxaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The specific pathways and targets depend on the context of its application, such as its use in pharmaceuticals or as a chemical intermediate.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2H-pyran-3-carboxaldehyde: The parent compound, which lacks the oxime group.
2H-Pyran-3-carboxaldehyde: A similar compound with a different degree of saturation.
3,6-Dihydro-2H-pyran-5-carbaldehyde: Another structural isomer with different functional group positioning.
Uniqueness
5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other similar molecules. This makes it a valuable intermediate in organic synthesis and a candidate for various research applications.
Properties
CAS No. |
71365-12-3 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
N-(3,6-dihydro-2H-pyran-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C6H9NO2/c8-7-4-6-2-1-3-9-5-6/h2,4,8H,1,3,5H2 |
InChI Key |
DSQLDURTQNEHJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=C1)C=NO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
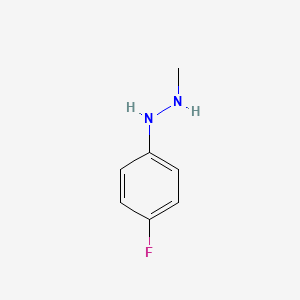
![4-[2-Amino-6-(cyclohexylamino)-4-pyrimidinyl]-2-fluorobenzonitrile](/img/structure/B8353161.png)

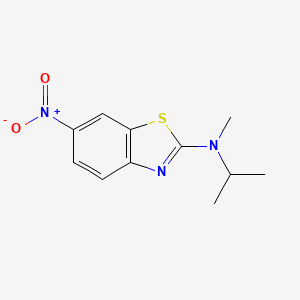
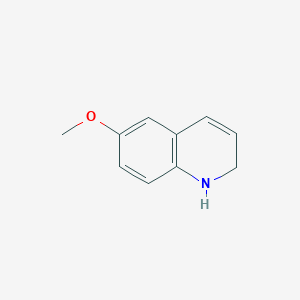
![4,5-Dihydronaphtho[1,2-b]thiophen-6-methanol](/img/structure/B8353184.png)
![N-(2-Chloro-4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine-4-amine](/img/structure/B8353188.png)
![2-[3-(Imidazol-1-yl)propylamino]-2-methyl-1-propanol](/img/structure/B8353191.png)
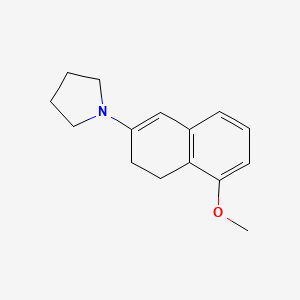
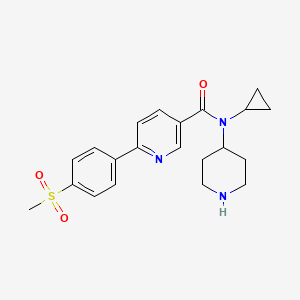
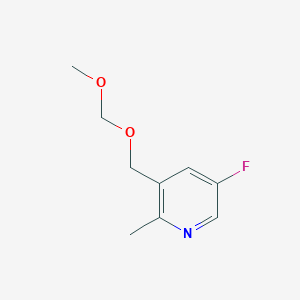
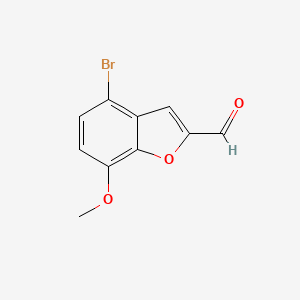
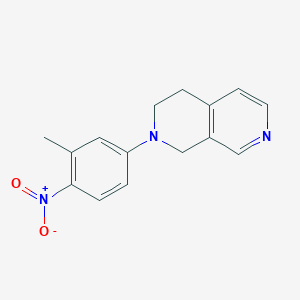
![4-[[[[3-(Dimethylamino)propyl]amino]carbonyl]methyl]benzenemethanamine](/img/structure/B8353240.png)
